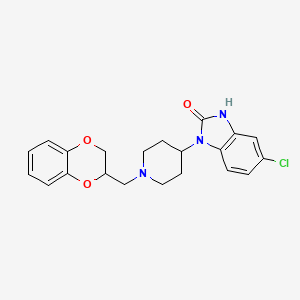
Azasetron
Descripción general
Descripción
Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. It acts as a selective serotonin 5-HT3 receptor antagonist, effectively blocking the action of serotonin, which is a key neurotransmitter involved in the emetic response .
Aplicaciones Científicas De Investigación
Azasetron hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of 5-HT3 receptor antagonists.
Biology: Employed in research on neurotransmitter pathways and their role in emesis.
Medicine: Investigated for its potential in treating chemotherapy-induced nausea and vomiting, as well as other conditions involving serotonin dysregulation.
Industry: Utilized in the development of antiemetic formulations for clinical use
Mecanismo De Acción
Target of Action
Azasetron primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the vomiting reflex .
Mode of Action
This compound acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors and blocks their activation by serotonin. By inhibiting the activation of 5-HT3 receptors, this compound prevents the initiation of the vomiting reflex that can be triggered by certain stimuli, such as chemotherapy .
Biochemical Pathways
By blocking these receptors, this compound can disrupt the normal functioning of these processes, leading to its antiemetic effects .
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 90% of an oral dose being absorbed . It is excreted primarily through the kidneys, with 60-70% of a dose being eliminated in this manner .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting, particularly those induced by cancer chemotherapy such as cisplatin chemotherapy . It has also been demonstrated that this compound has a potent antimitogenic and apoptotic effect on cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Azasetron interacts with the 5-HT3 receptor, a type of serotonin receptor. It acts as an antagonist, blocking the action of serotonin, a neurotransmitter that can induce feelings of nausea and trigger vomiting reflexes . The nature of this interaction is inhibitory, with this compound preventing the normal function of the 5-HT3 receptor .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those involved in the vomiting reflex. By blocking the 5-HT3 receptors, this compound can prevent the transmission of signals that induce nausea and vomiting . This can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT3 receptor. This binding inhibits the action of the receptor, preventing it from responding to serotonin . This can lead to changes in gene expression and cellular function, as the normal signaling pathways involving the 5-HT3 receptor are disrupted .
Metabolic Pathways
As a 5-HT3 receptor antagonist, it is likely that this compound interacts with the metabolic pathways involving serotonin .
Transport and Distribution
Given its role as a 5-HT3 receptor antagonist, it is likely that it is transported to areas of the body where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the 5-HT3 receptors to which it binds. These receptors are typically located on the cell surface, suggesting that this compound would also be located in these areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azasetron hydrochloride involves the reaction of 6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid with 1-azabicyclo[2.2.2]octan-3-amine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by dissolving the synthesized compound in hydrochloric acid, followed by crystallization to obtain the hydrochloride salt. The process involves careful control of pH and temperature to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound hydrochloride can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclo structure.
Reduction: Reduction reactions can occur at the carbonyl group in the benzoxazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Comparación Con Compuestos Similares
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar in function, used for the same indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness: Azasetron hydrochloride is unique in its specific binding affinity and pharmacokinetic profile, which allows for effective management of nausea and vomiting with a single daily dose .
Propiedades
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azasetron?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to this receptor and blocks the action of serotonin, a neurotransmitter, from exerting its effects. []
Q2: How does this compound's antagonism of 5-HT3 receptors lead to its antiemetic effects?
A2: 5-HT3 receptors are found in both the central and peripheral nervous systems, including areas involved in the vomiting reflex. By blocking 5-HT3 receptors in these areas, this compound prevents serotonin from activating the vomiting reflex, thus reducing nausea and vomiting. [, , ]
Q3: Does this compound exhibit any activity on other receptors besides 5-HT3 receptors?
A3: While this compound demonstrates high selectivity for 5-HT3 receptors, research suggests it may also interact with other receptors involved in emesis, such as dopamine receptors, but to a much lesser extent. [, , ] Further research is needed to fully elucidate these interactions.
Q4: What is the molecular formula and weight of this compound Hydrochloride?
A4: The molecular formula of this compound Hydrochloride is C16H19ClN4O3 • HCl, and its molecular weight is 391.28 g/mol. []
Q5: How is this compound absorbed and distributed within the body?
A5: this compound is well-absorbed following oral administration, primarily from the small intestine. [] It is rapidly distributed to various tissues, with higher concentrations found in the gastrointestinal tract, liver, and kidneys. [] Interestingly, this compound exhibits non-linear pharmacokinetics, possibly due to saturable metabolic processes in the liver. []
Q6: What is the primary route of elimination for this compound?
A6: this compound is primarily eliminated through metabolism and excretion. [, ] A significant portion of the administered dose is excreted unchanged in urine, along with its metabolites. [, ]
Q7: Are there any differences in this compound's pharmacokinetics between men and women?
A7: Research suggests there may be sex-related differences in the metabolism of this compound in rats. Studies using rat liver microsomes revealed differences in the intrinsic clearance rates of this compound N-demethylation between male and female rats, indicating potential sex-specific metabolic pathways. []
Q8: Does the route of administration influence this compound's absorption?
A8: Yes, studies in rabbits demonstrated that rectal administration of this compound, formulated as a suppository, resulted in faster and greater absorption compared to oral administration. [] This suggests that rectal administration could be a viable alternative, especially in cases where oral administration is challenging.
Q9: What types of in vitro and in vivo studies have been conducted to evaluate this compound's efficacy?
A9: this compound's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies have utilized cell lines, such as the human adenocarcinoma Caco-2 cells, to investigate the drug's interaction with intestinal transporters. [] These studies provided valuable insights into the absorption and efflux mechanisms of this compound. In vivo studies, primarily conducted on rats, have investigated the drug's absorption, distribution, metabolism, and excretion profiles. [] Additionally, clinical trials have been conducted to assess this compound's efficacy in preventing nausea and vomiting in patients undergoing chemotherapy and other medical procedures. [, , , , , , , , , , , , , , , , ]
Q10: Has this compound demonstrated efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) in clinical trials?
A10: Yes, numerous clinical trials have shown that this compound is effective in preventing both acute and delayed CINV. [, , , , ] Studies have compared its efficacy to other 5-HT3 receptor antagonists, such as Ondansetron and Granisetron, with varying results. Some studies suggest this compound may be more effective in controlling delayed nausea compared to other agents. [, , ]
Q11: Beyond chemotherapy, has this compound been investigated for its potential in managing other conditions?
A11: While primarily used for CINV, preliminary research suggests that this compound may also be useful in managing postoperative nausea and vomiting (PONV). [, , , , , , , , , ] Studies have shown it to be effective in reducing PONV when administered before or after surgery. Additionally, its potential role in addressing conditions like irritable bowel syndrome, where stress-induced alterations in colonic transit are implicated, is being explored. []
Q12: Are there any specific drug delivery strategies being explored to enhance this compound's efficacy or reduce side effects?
A12: While traditional oral and intravenous administration routes are common for this compound, research has explored alternative drug delivery methods. One such method involves formulating this compound into a transdermal patch. [] This approach aims to provide a more controlled and sustained drug release, potentially improving patient compliance and reducing the frequency of administration.
Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?
A13: Several analytical techniques have been developed and validated for the quantification of this compound in biological matrices, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being widely utilized. One such method involves a column-switching HPLC technique, offering a simple and efficient approach for this compound determination in rat plasma. [] Other studies have employed HPLC coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. []
Q14: Does this compound interact with any drug transporters or metabolizing enzymes?
A14: Research suggests that this compound interacts with drug transporters, specifically P-glycoprotein (P-gp). [] P-gp is an efflux transporter found in the intestines and other organs, and it plays a crucial role in limiting drug absorption and distribution. The interaction of this compound with P-gp can influence its pharmacokinetic profile.
Q15: What is the typical formulation of commercially available this compound products?
A15: this compound is commonly available as this compound Hydrochloride for injection or oral administration. [, , , ] The specific formulation can vary depending on the manufacturer and intended use.
Q16: Are there any specific stability concerns associated with this compound formulations?
A16: While specific stability data may vary based on the formulation and storage conditions, research suggests that this compound Hydrochloride solutions for injection are generally stable under recommended storage conditions. []
Q17: Are there any other medications that work similarly to this compound in preventing nausea and vomiting?
A17: Yes, several other 5-HT3 receptor antagonists are available, including Ondansetron, Granisetron, Palonosetron, and Ramosetron. [, , , , , ] These medications share a similar mechanism of action with this compound and are also used to prevent CINV and PONV. The choice of medication often depends on individual patient factors, the emetogenic potential of the chemotherapy regimen, and clinician preference.
Q18: What are some key resources and tools used in this compound research?
A18: this compound research leverages a wide array of resources and techniques commonly employed in drug discovery and development. These include:
- In vitro models: Cell lines like Caco-2 cells are utilized to study drug transport and metabolism. []
- In vivo models: Rodent models are often used to investigate pharmacokinetic parameters and efficacy in preclinical settings. []
- Analytical techniques: HPLC and LC-MS/MS are essential for quantifying this compound concentrations in biological samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
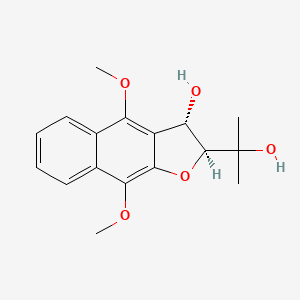

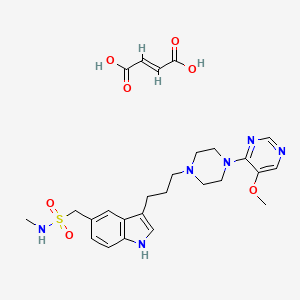
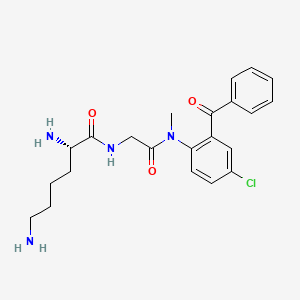
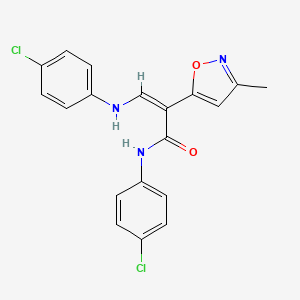
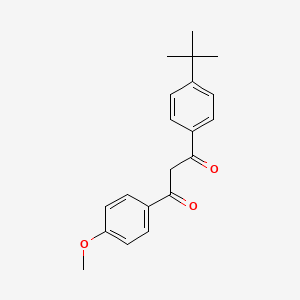
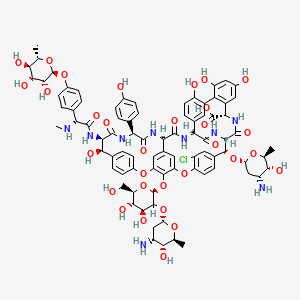
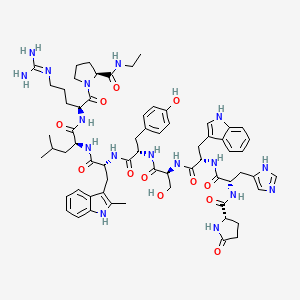
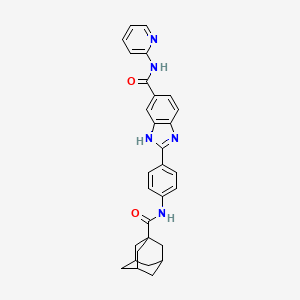

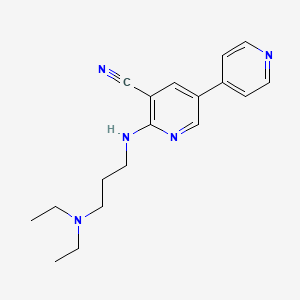
![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)

